3-(3,4-Difluoro-5-methoxyphenyl)cyclopent-2-en-1-one

Description

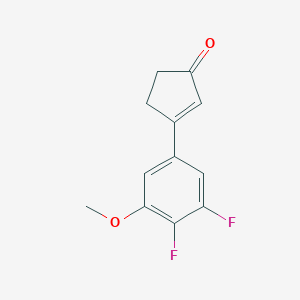

3-(3,4-Difluoro-5-methoxyphenyl)cyclopent-2-en-1-one (CAS: 2309445-75-6) is a cyclopentenone derivative with a molecular formula of C₁₂H₁₀F₂O₂ and a molecular weight of 224.2034 g/mol . Its structure features a cyclopent-2-en-1-one core substituted with a 3,4-difluoro-5-methoxyphenyl group at the 3-position, as depicted in the SMILES notation: COc1cc(cc(c1F)F)C1=CC(=O)CC1 .

Properties

IUPAC Name |

3-(3,4-difluoro-5-methoxyphenyl)cyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2O2/c1-16-11-6-8(5-10(13)12(11)14)7-2-3-9(15)4-7/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOQBGVFYUPUNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C2=CC(=O)CC2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)cyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the conjugated addition/elimination sequence of anisyllithium to 2-bromo-3-ethoxycyclopent-2-en-1-one, followed by a Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid . This method yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluoro-5-methoxyphenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(3,4-Difluoro-5-methoxyphenyl)cyclopent-2-en-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Difluoro-5-methoxyphenyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Electronic Effects: Fluorine and trifluoromethyl groups enhance electrophilicity at the cyclopentenone carbonyl, influencing reactivity in cycloadditions. For example, trifluoromethyl-substituted analogs (e.g., 5b, 6c) exhibit high regioselectivity in Pauson-Khand reactions (PKR) . In contrast, the methoxy group in the target compound may modulate steric and electronic properties differently.

Physical States : Derivatives with bulky substituents (e.g., benzo-dioxolyl in compound 8) tend to crystallize, while simpler analogs (e.g., 5b, 6c) are oils . The target compound’s physical state remains uncharacterized.

Applications: Fragrance Industry: 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one is regulated by IFRA due to sensitization risks, highlighting the impact of alkoxy groups on volatility and safety . Medicinal Chemistry: Carbethoxyhexyl-substituted cyclopentenones serve as intermediates in stereospecific prostaglandin synthesis . The target compound’s difluoro-methoxy substituent may offer unique bioactivity for drug discovery.

Enantioselectivity and Stereochemical Considerations

Cyclopentenone derivatives exhibit variable enantioselectivity depending on substituents. For instance:

- Cyclopent-2-en-1-one derivatives generally show lower enantioselectivity (~50% ee) in dimerization reactions compared to cycloheptenone analogs (>90% ee) .

- Prostaglandin intermediates (e.g., compound in ) achieve stereospecificity via chiral cyclopentenones, underscoring the importance of substituent configuration in biological activity.

The target compound’s stereochemical profile is undocumented, but its fluorinated aryl group could influence chiral induction in synthetic applications.

Research Findings and Implications

- Biological Potential: Fluorinated cyclopentenones are understudied but may exhibit enhanced metabolic stability and target binding compared to non-fluorinated analogs.

- Safety Profile: Unlike fragrance-related cyclopentenones (e.g., ), the target compound’s safety data are unavailable, necessitating further toxicological studies.

- Synthetic Gaps: The absence of reported synthesis routes for this compound limits its application. Insights from analogous compounds (e.g., cobalt-mediated PKR or Mitsunobu reactions ) could guide future work.

Biological Activity

3-(3,4-Difluoro-5-methoxyphenyl)cyclopent-2-en-1-one is an organic compound with the molecular formula C12H10F2O2 and a molecular weight of 224.21 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

The compound features a cyclopentene core substituted with a difluoromethoxyphenyl group. Its unique structural characteristics contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H10F2O2 |

| Molecular Weight | 224.21 g/mol |

| CAS Number | 2309445-75-6 |

| SMILES | COc1cc(cc(c1F)F)C1=CC(=O)CC1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of cell wall synthesis.

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by activating caspases or modulating signaling pathways associated with cell survival.

Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Activity : A study evaluated the efficacy of various derivatives, including this compound, against a range of bacterial strains. Results indicated that the compound exhibited notable antibacterial effects, particularly against Gram-positive bacteria.

-

Anticancer Activity : In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to cell cycle arrest and apoptosis induction.

Cell Line IC50 (µM) MCF-7 15.2 HeLa 12.8 A549 20.5 - Case Studies : A recent case study highlighted the use of this compound in combination therapies for enhanced anticancer efficacy. The study reported synergistic effects when combined with standard chemotherapeutic agents.

Potential Therapeutic Applications

Given its promising biological activities, this compound holds potential for various therapeutic applications:

- Antimicrobial Agents : The compound could be developed into novel antibiotics targeting resistant strains.

- Cancer Therapeutics : Its ability to induce apoptosis suggests it may be useful as an adjunct therapy in cancer treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.